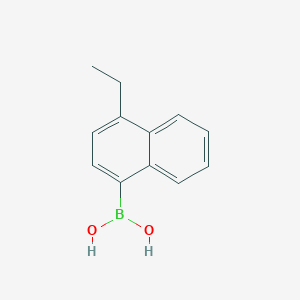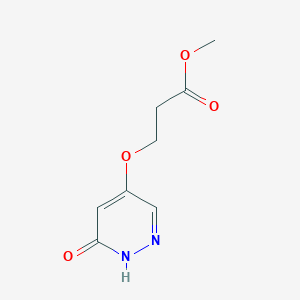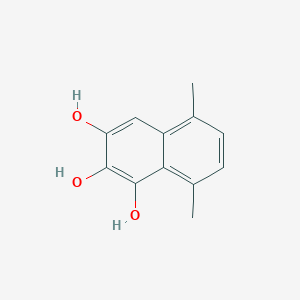
2-Amino-3-(indolin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(indolin-3-yl)propanoic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound is structurally related to tryptophan, an essential amino acid, and has a similar indole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(indolin-3-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of indole-3-acetaldehyde with glycine in the presence of a reducing agent. The reaction typically proceeds under mild conditions and yields the desired product after purification.
Another method involves the use of indole-3-acetic acid as a starting material. This compound is first converted to its corresponding acid chloride, which is then reacted with ammonia to form the amide. Subsequent reduction of the amide yields this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:
Starting Material Preparation: Synthesis of indole-3-acetaldehyde or indole-3-acetic acid.
Reaction Optimization: Use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Purification: Techniques such as crystallization, distillation, and chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(indolin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction of the carboxylic acid group to form alcohols or amines.
Substitution: Electrophilic substitution reactions on the indole ring, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 2-amino-3-(indolin-3-yl)propanol.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
2-Amino-3-(indolin-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its role in various biological processes, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antiviral activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(indolin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. For example, it can act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid with a similar indole ring structure.
Indole-3-acetic acid: A plant hormone with an indole ring and carboxylic acid group.
Indole-3-propionic acid: A compound with a similar structure but different biological activities.
Uniqueness
2-Amino-3-(indolin-3-yl)propanoic acid is unique due to its specific combination of an indole ring with an amino acid side chain. This structure allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H14N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,7,9,13H,5-6,12H2,(H,14,15) |
InChI Key |
SPHNJDOWMOXSMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2N1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine](/img/structure/B11899336.png)
![2-Methyl-8-[(1E)-prop-1-en-1-yl]-4H-chromen-4-one](/img/structure/B11899348.png)

![1,7-Diazaspiro[4.4]nonane, 1-(3-pyridazinyl)-](/img/structure/B11899352.png)









